
5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid
Description
5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 5 and a 1,3-thiazole ring at position 2. Its molecular formula is C₉H₇N₃O₂S (molecular weight: 229.24 g/mol).
Properties
Molecular Formula |
C9H7N3O2S |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
5-methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2S/c1-5-2-11-8(6-3-10-4-15-6)12-7(5)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
DACSQFSQWHVCCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) or sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)
Reduction: NaBH₄, LiAlH₄, ethanol (EtOH)
Substitution: Alkyl halides, acyl chlorides, DMF, PTSA
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole or pyrimidine compounds .
Scientific Research Applications
5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Pharmaceuticals: It serves as a building block for the synthesis of various drugs and therapeutic agents.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors. The pyrimidine ring can further enhance these interactions by providing additional binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its closest analogs:
Key Observations:
- Substituent Effects : The thiazole ring in the target compound likely enhances π-π stacking interactions in biological targets compared to sulfanyl or pyridine substituents .
- Molecular Weight : Pyridine-containing analogs (e.g., 220.25 g/mol in ) exhibit higher molecular weights than sulfanyl derivatives, impacting pharmacokinetics .
- Solubility : Sulfanyl groups (e.g., in ) may improve aqueous solubility compared to thiazole or pyridine substituents .
Biological Activity
5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methyl group and a carboxylic acid group, as well as a thiazole moiety. This unique structure contributes to its diverse biological properties.
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 221.24 g/mol |
CAS Number | 1699533-38-4 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole-pyrimidine hybrids possess activity against various Gram-positive and Gram-negative bacteria.
A study published in 2023 demonstrated that thiazole derivatives exhibited broad-spectrum antimicrobial activity, with some compounds showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin . The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has not been extensively documented but is expected based on the structural characteristics shared with active derivatives.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Molecular docking studies suggest that it may interact effectively with various biological targets associated with cancer cell proliferation. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .
Case Studies
- Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of several thiazole derivatives, including those based on pyrimidine structures. The findings revealed that certain derivatives exhibited potent antibacterial effects against resistant strains of bacteria, suggesting that modifications to the thiazole-pyrimidine framework could enhance efficacy .
- Anticancer Research : In another investigation focusing on the anticancer properties of thiazole-containing compounds, it was reported that specific analogs significantly reduced tumor volumes in murine models without noticeable side effects. These findings highlight the potential of this compound as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the established synthetic routes for 5-methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid?
The compound can be synthesized via cyclocondensation and hydrolysis. A general method involves refluxing precursors (e.g., substituted thiazoles and pyrimidine derivatives) with sodium acetate in acetic acid, followed by crystallization and purification. For example, analogous syntheses of thiazole-pyrimidine hybrids use reflux conditions (3–5 hours) with acetic acid as both solvent and catalyst . Post-synthesis, hydrolysis (e.g., basic or acidic conditions) is employed to convert esters to carboxylic acids, as demonstrated in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Key techniques include:
- FTIR : To identify functional groups (e.g., carboxylic acid C=O stretch near 1700 cm⁻¹) .
- NMR (¹H/¹³C) : For regiochemical assignment of thiazole and pyrimidine protons (e.g., aromatic protons in δ 7.5–8.5 ppm) .
- X-ray crystallography : To resolve bond lengths and angles, particularly for confirming the thiazole-pyrimidine linkage .
- HPLC : For purity analysis (>95% by reverse-phase C18 columns, UV detection at 254 nm) .
Q. How can solubility challenges in aqueous buffers be addressed during bioactivity assays?
Solubility is often improved by:
- Using polar aprotic solvents (e.g., DMSO) for stock solutions.
- Adjusting pH to deprotonate the carboxylic acid group (e.g., sodium or potassium salts) .
- Employing co-solvents like ethanol or PEG-400 in controlled ratios .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization strategies include:
- Catalyst screening : Sodium acetate in acetic acid enhances cyclocondensation efficiency .
- Reaction time modulation : Extended reflux (5–7 hours) improves crystallinity but risks side reactions .
- Purification methods : Recrystallization from DMF/acetic acid mixtures (1:1 v/v) removes unreacted intermediates .
Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Contradictory data may arise from tautomerism or impurities. Mitigation strategies include:
- Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals .
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic environments for comparison with experimental spectra .
- Control experiments : Re-synthesize the compound under stricter purification protocols .
Q. What computational approaches predict the compound’s electronic properties and binding affinity?
Q. What strategies enable regioselective functionalization of the thiazole and pyrimidine rings?
Q. How is the compound evaluated for enzyme inhibition or antimicrobial activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.